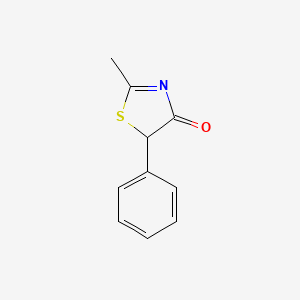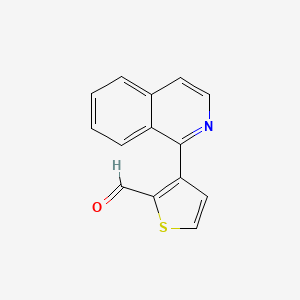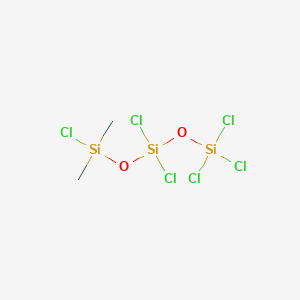
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a but-3-en-1-yl substituent at the first position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene typically involves the alkylation of indene with but-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of but-3-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, making it more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the but-3-en-1-yl group and the indene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases. Additionally, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Indene: The parent compound without the but-3-en-1-yl substituent.
1-(But-3-en-1-yl)-1H-imidazole: A similar compound with an imidazole ring instead of the indene structure.
1-Bromo-3-(but-3-en-1-yl)benzene: A benzene derivative with a but-3-en-1-yl substituent.
Uniqueness: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the indene ring and the but-3-en-1-yl group allows for a diverse range of chemical modifications and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
120492-94-6 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-but-3-enyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H16/c1-2-3-6-11-9-10-12-7-4-5-8-13(11)12/h2,4-5,7-8,11H,1,3,6,9-10H2 |
Clé InChI |
HRNGXYKMELTAPK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


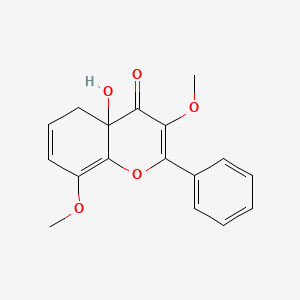
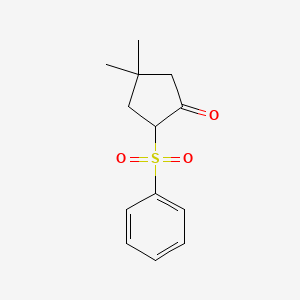
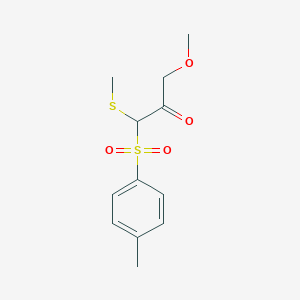
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
silane](/img/structure/B14299212.png)

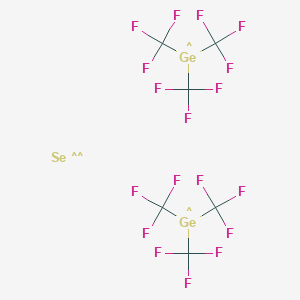
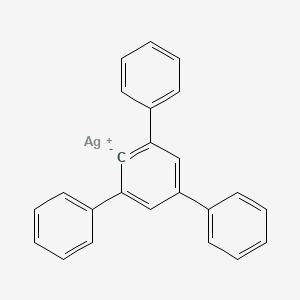
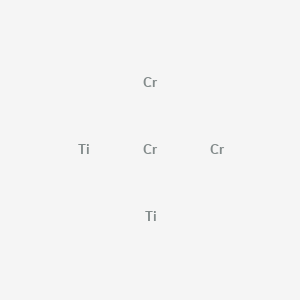
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
